molecular formula C12H16ClN3O B1477567 3-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine CAS No. 2098080-96-5

3-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine

Cat. No.: B1477567
CAS No.: 2098080-96-5
M. Wt: 253.73 g/mol
InChI Key: YYDCABLLEJZYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine” is a chemical compound with the molecular formula C12H16ClN3O and a molecular weight of 253.73 g/mol . It is intended for research use only and is not intended for human or veterinary use .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex organic molecules often involves the construction of pyrazin-2-amine derivatives due to their potential applications in various fields of chemistry and pharmacology. For instance, the synthesis and crystal structures of compounds like 2-amino-3-cyano-4-(2-chlorophenyl)-1,4-dihydro-2H-pyrano[3, 2-h]quinoline highlight the intricate structural characteristics these compounds can exhibit, showcasing their significance in the study of crystallography and molecular architecture (Wang et al., 2004).

Development of Insecticidal Candidates

The compound has been involved in the development of insecticidal agents, such as tyclopyrazoflor, where strategies for the synthesis of key intermediates like 3-(3-chloro-1H-pyrazol-1-yl)pyridine were evaluated. This demonstrates the compound's role in facilitating the creation of effective insecticides through innovative chemical synthesis strategies (Yang et al., 2019).

Advancements in Heterocyclic Chemistry

Research into the reactivity of pyrazole derivatives that bear a cyclopropyl group at the C3-position in palladium-catalyzed direct C4-arylation has shown that these compounds can be used successfully in synthesizing regioselectively C4-arylated pyrazoles without the decomposition of the cyclopropyl unit. This opens new pathways in the field of catalysis and heterocyclic compound synthesis, further emphasizing the versatility and importance of pyrazin-2-amine derivatives in modern chemical research (Sidhom et al., 2018).

Properties

IUPAC Name

3-chloro-N-cyclopropyl-N-(oxan-4-yl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-11-12(15-6-5-14-11)16(9-1-2-9)10-3-7-17-8-4-10/h5-6,9-10H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDCABLLEJZYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCOCC2)C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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